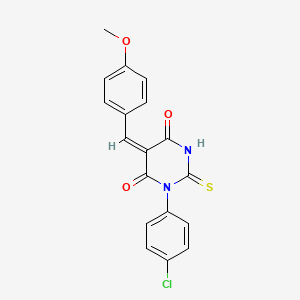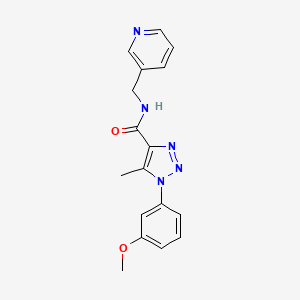
1-(9-anthrylmethyl)-4-methyl-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(9-anthrylmethyl)-4-methyl-1,4-diazepane, also known as AMMD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
1-(9-anthrylmethyl)-4-methyl-1,4-diazepane has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 1-(9-anthrylmethyl)-4-methyl-1,4-diazepane has been shown to exhibit antitumor activity, making it a potential candidate for cancer treatment. Additionally, 1-(9-anthrylmethyl)-4-methyl-1,4-diazepane has been investigated for its potential use as a fluorescent probe in biological imaging.
Mécanisme D'action
The mechanism of action of 1-(9-anthrylmethyl)-4-methyl-1,4-diazepane is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell proliferation. This is thought to be due to the ability of 1-(9-anthrylmethyl)-4-methyl-1,4-diazepane to bind to DNA and cause DNA damage, leading to cell death.
Biochemical and Physiological Effects
1-(9-anthrylmethyl)-4-methyl-1,4-diazepane has been shown to have various biochemical and physiological effects, including the ability to induce apoptosis (programmed cell death) in cancer cells. Additionally, 1-(9-anthrylmethyl)-4-methyl-1,4-diazepane has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(9-anthrylmethyl)-4-methyl-1,4-diazepane in lab experiments is its ability to selectively target cancer cells, making it a potentially effective cancer therapy. However, one limitation of using 1-(9-anthrylmethyl)-4-methyl-1,4-diazepane is its potential toxicity, which requires careful consideration when designing experiments.
Orientations Futures
There are several future directions for the study of 1-(9-anthrylmethyl)-4-methyl-1,4-diazepane, including the development of new synthesis methods to improve yield and purity, the investigation of its potential as a fluorescent probe in biological imaging, and the exploration of its potential as a cancer therapy. Additionally, further research is needed to fully understand the mechanism of action of 1-(9-anthrylmethyl)-4-methyl-1,4-diazepane and its potential side effects.
In conclusion, 1-(9-anthrylmethyl)-4-methyl-1,4-diazepane is a promising chemical compound with potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. Its ability to selectively target cancer cells and induce apoptosis makes it a potential candidate for cancer therapy. However, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 1-(9-anthrylmethyl)-4-methyl-1,4-diazepane involves the reaction of 9-bromomethylanthracene with 4-methyl-1,4-diazepane in the presence of a base. This reaction results in the formation of 1-(9-anthrylmethyl)-4-methyl-1,4-diazepane, which can be purified using various techniques, such as chromatography and recrystallization.
Propriétés
IUPAC Name |
1-(anthracen-9-ylmethyl)-4-methyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2/c1-22-11-6-12-23(14-13-22)16-21-19-9-4-2-7-17(19)15-18-8-3-5-10-20(18)21/h2-5,7-10,15H,6,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKAFEHZBVNHDKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[5-(2-anilino-2-oxoethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-bromophenyl)acetamide](/img/structure/B5164048.png)

![{4-[2-(4-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone](/img/structure/B5164062.png)
![3-[1-(3-methylbenzoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5164066.png)

![2-chloro-6-methoxy-4-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B5164076.png)
![5-({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B5164077.png)

![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5164105.png)
![2,4-di-tert-butyl-6-{[methyl(1-naphthylmethyl)amino]methyl}phenol](/img/structure/B5164128.png)
